

# Crystal Structure and Molecular Configuration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl oxalate*

Cat. No.: *B050477*

[Get Quote](#)

The crystal structure of **dimethyl oxalate** has been determined by X-ray analysis.[1] In the solid state, the molecule adopts a planar trans-trans configuration, which is considered the structure of least steric interference.[1] This planarity is a key feature of its solid-state conformation. The crystal system is monoclinic, and the space group is uniquely determined as  $P2_1/n$ . [1] Infrared spectra of crystalline **dimethyl oxalate** confirm that only the trans form is populated in the relaxed crystal lattice.[2][3] The presence of two molecules per unit cell leads to observable Davydov splitting for several bands in the IR spectrum.[2][3]

## Crystallographic Data

The unit cell parameters and other crystallographic data for **dimethyl oxalate** are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a	3.90 ± 0.04 Å
b	11.88 ± 0.04 Å
c	6.21 ± 0.04 Å
β	103.5 ± 0.5°
Molecules per unit cell (Z)	2
Calculated Density	1.39 g/cm <sup>3</sup>
Observed Density	1.4 g/cm <sup>3</sup>
Molecular Symmetry	Centric

Table 1: Crystallographic data for **dimethyl oxalate**.[\[1\]](#)

## Intermolecular and Intramolecular Geometry

The precise determination of bond lengths and valency angles provides insight into the molecular geometry of **dimethyl oxalate** in its crystalline form. The molecule's planarity is notable, with the carbon and oxygen atoms of the oxalate group lying nearly in the same plane.

[\[1\]](#)

Bond / Angle	Atoms	Length (Å) / Angle (°)
Bond Lengths		
C1-C1'	1.53 ± 0.08	
C1-O1 (C=O)	1.19	
C1-O2 (C-O)	1.31	
O2-C2 (O-CH <sub>3</sub> )	1.46 ± 0.05	
Valency Angles		
O1-C1-C1'	125°	
O2-C1-C1'	110°	
O1-C1-O2	125°	
C1-O2-C2	118° ± 3°	

Table 2: Key bond lengths and valency angles of **dimethyl oxalate**.[\[1\]](#)

Intermolecular forces also play a role in the crystal packing. Weak associations, potentially a form of polarization bonding, are suggested to exist between the carbonyl oxygen atoms and the methyl groups of neighboring molecules, influencing properties like the melting point.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The determination of the crystal structure of **dimethyl oxalate** involves several key experimental steps, from sample preparation to data collection and analysis.

### Sample Preparation and Crystallization

- **Synthesis and Purification:** **Dimethyl oxalate** can be synthesized by the esterification of anhydrous oxalic acid with methanol, using sulfuric acid as a catalyst.[\[4\]](#)[\[5\]](#)
- **Recrystallization:** The synthesized **dimethyl oxalate** is purified by recrystallization from dry methyl alcohol to obtain single crystals suitable for X-ray diffraction.[\[1\]](#) The resulting crystals are soft, volatile, monoclinic prisms.[\[1\]](#)

- **Crystal Mounting:** Due to their volatile nature, a single crystal of approximately 0.05 cm in cross-section is selected and enclosed in a thin-walled Lindemann glass tube to prevent evaporation during the experiment.<sup>[1]</sup>

## X-ray Diffraction Data Collection

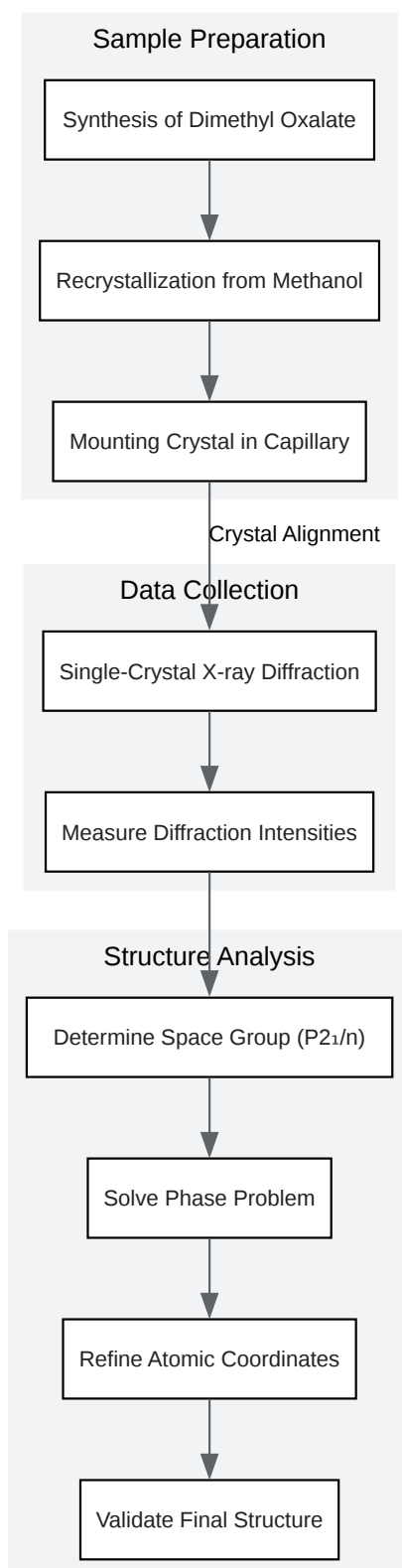
- **Instrumentation:** The unit-cell dimensions are measured from rotation photographs taken about the principal axes of the crystal.<sup>[1]</sup> This involves mounting the crystal on a goniometer head, which allows for precise orientation in the X-ray beam.
- **Data Acquisition:** The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector (historically photographic film, now typically electronic detectors). A series of diffraction patterns are collected as the crystal is rotated.
- **Intensity Measurement:** The intensities of the diffraction spots are measured. These intensities are proportional to the square of the structure factor amplitudes.

## Structure Determination and Refinement

- **Space Group Determination:** The systematic absences in the diffraction pattern are used to uniquely determine the space group, which for **dimethyl oxalate** is  $P2_1/n$ .<sup>[1]</sup>
- **Structure Solution:** The collected intensity data is used to solve the phase problem and generate an initial electron density map of the unit cell. For a molecule with a center of symmetry like **dimethyl oxalate**, this process can be more straightforward.
- **Model Refinement:** The initial model of the structure is refined using least-squares methods. This process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the observed structure factors and those calculated from the model.<sup>[1]</sup>

## Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of **dimethyl oxalate**.



[Click to download full resolution via product page](#)

Figure 1: Workflow for Crystal Structure Determination.

Figure 2: Molecular Structure of **Dimethyl Oxalate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular structure and infrared spectra of dimethyl oxalate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Dimethyl oxalate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Crystal Structure and Molecular Configuration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050477#crystal-structure-of-dimethyl-oxalate]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)